5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)-

PKA cAMP-Dependent Protein Kinase Isoquinoline Sulfonamide

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)- (CAS 651307-16-3) is a synthetic small molecule belonging to the isoquinoline-5-sulfonamide class of ATP-competitive protein kinase inhibitors. Featuring an isoquinoline core, a 5-sulfonamide group, an N-(2-aminoethyl) linker, and a terminal 3-phenylpropyl side chain, its structure is identical to the extensively characterized PKA inhibitor H-89, except for the absence of a bromine atom on the cinnamyl moiety.

Molecular Formula C20H23N3O2S
Molecular Weight 369.5 g/mol
CAS No. 651307-16-3
Cat. No. B12881474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)-
CAS651307-16-3
Molecular FormulaC20H23N3O2S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C20H23N3O2S/c21-12-15-23(14-5-8-17-6-2-1-3-7-17)26(24,25)20-10-4-9-18-16-22-13-11-19(18)20/h1-4,6-7,9-11,13,16H,5,8,12,14-15,21H2
InChIKeyVRZIZTIWKQRYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)- (CAS 651307-16-3): A Structural Analog in the Isoquinoline Sulfonamide Kinase Inhibitor Family


5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)- (CAS 651307-16-3) is a synthetic small molecule belonging to the isoquinoline-5-sulfonamide class of ATP-competitive protein kinase inhibitors [1]. Featuring an isoquinoline core, a 5-sulfonamide group, an N-(2-aminoethyl) linker, and a terminal 3-phenylpropyl side chain, its structure is identical to the extensively characterized PKA inhibitor H-89, except for the absence of a bromine atom on the cinnamyl moiety [2]. This structural class is known for competing with ATP at the kinase hinge region, where the isoquinoline nitrogen forms a critical hydrogen bond [3]. While it is publicly cataloged as a potential protein kinase inhibitor, no primary research articles, patents, or authoritative databases currently report quantitative pharmacological, selectivity, or stability data for this specific compound, establishing a critical evidence gap for scientific procurement and selection [4].

Structural analog for isoquinoline sulfonamide scaffold diversification studies

Uncharacterized kinase inhibition profile — requires experimental validation

Novel 3-phenylpropyl side chain for SAR expansion and IP exploration

Why Structural Analogs of 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)- Cannot Be Interchanged for Research Applications


Generic substitution or in-class switching without targeted evidence generation is scientifically unsound for this compound class. Critical functional groups dictate kinase selectivity profiles, as demonstrated by the isoquinoline sulfonamide family where subtle modifications at the N-alkyl side chain drastically alter inhibitory potency. For example, the prototypical analog H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) exhibits a PKA Ki of 48 nM with 10-fold selectivity over PKG and >500-fold over PKC [1]. Another close analog, H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide), displays different selectivity, while CK17 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is selective for casein kinase-1 [2]. The target compound's unique 3-phenylpropyl substitution lacks the bromine atom present in H-89, which is known to engage in specific hydrophobic contacts within the kinase active site, making it impossible to extrapolate activity, selectivity, or cellular potency from any existing analog without direct experimental validation [3].

vs. H-89 Bromine absent

Removal of the p-bromocinnamyl moiety may alter PKA binding and selectivity context

vs. H-8 Larger side chain

3-phenylpropyl substitution may shift kinase preference away from H-8 profile

vs. CK17 Different core

Casein kinase-1 selectivity profile may not transfer across scaffold modifications

Quantitative Differentiation Evidence for 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)- (CAS 651307-16-3): An Evidence Gap Analysis


PKA Inhibitory Potency vs. the Reference Inhibitor H-89: No Published Data

No direct PKA inhibition assay data is available for CAS 651307-16-3. The structural comparator H-89 (CAS 130964-39-5), which carries a p-bromocinnamyl instead of a 3-phenylpropyl group, exhibits a Ki of 48 nM in cell-free PKA assays [1]. In the absence of data for the target compound, a key procurement risk is the unknown consequence of removing the bromine-phenyl substituent—a moiety shown to form hydrophobic contacts in the ATP-binding pocket of PKA [2]. The target compound cannot be assumed to retain PKA inhibitory activity.

PKA Inhibition
Class-level
No data reported for target compound. Comparator H-89: Ki 48 nM in cell-free PKA assay.
PKA inhibition context not confirmed
Bromine removal impact on ATP-pocket binding untested
PKA cAMP-Dependent Protein Kinase Isoquinoline Sulfonamide

Kinase Selectivity Profile vs. H-8 and H-89: Uncharacterized

Kinase selectivity profiling data are absent for the target compound. Class-level inference from the isoquinoline sulfonamide family suggests that side-chain modifications profoundly alter kinase selectivity [1]. For instance, H-89 demonstrates >500-fold selectivity for PKA over PKC, while H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) exhibits a different selectivity fingerprint with reduced potency for PKA [2]. The target compound's 3-phenylpropyl group is a larger, more hydrophobic side chain than H-8's simple methylaminoethyl group, predicting a distinct selectivity profile, but no experimental data exists to verify this [3].

Kinase Selectivity
Class-level
Selectivity profile uncharacterized. H-89: >500-fold PKA over PKC; H-8: distinct fingerprint with reduced PKA potency.
Selectivity profile unknown
3-phenylpropyl side-chain impact untested
Kinase Selectivity PKG PKC Isoquinoline Sulfonamide

Purity and Analytical Characterization from Commercial Sources: Minimal Baseline

Chemical characterization data for CAS 651307-16-3 in the public domain is limited to computed molecular descriptors (Exact Mass: 369.1513 g/mol; H-Bond Donors: 1; H-Bond Acceptors: 5; Rotatable Bonds: 8) . No experimental HPLC purity, NMR, or elemental analysis data are available from primary literature or reputable vendor technical datasheets to verify the quality of commercial batches. In contrast, established tools like H-89 are supplied with comprehensive certificates of analysis (CoA, typically >98% purity by HPLC) and extensive spectroscopic characterization .

Analytical Identity
Data to verify
Computed properties only (m/z 369.1513). No experimental HPLC, NMR, or CoA data available from primary literature.
Experimental verification needed
No batch-specific analytical characterization available
Purity HPLC Chemical Characterization Procurement

Appropriate Procurement Scenarios for 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(3-phenylpropyl)- (CAS 651307-16-3)


A Starting Point for De Novo Isoquinoline Sulfonamide Drug Discovery

Given the complete absence of biological data, the primary rational scenario for procuring this compound is as a novel chemical scaffold for drug discovery. Its distinct 3-phenylpropyl side chain introduces a hydrophobic feature absent in the well-studied methyl and cinnamyl analogs [1]. In a medicinal chemistry program aimed at developing new kinase inhibitors with potentially novel selectivity profiles, this compound can serve as a starting point for Structure-Activity Relationship (SAR) exploration. The absence of prior art ensures a clear intellectual property landscape for novel derivatives [2].

Tool Compound for Pharmacological Target Deconvolution

If a researcher is investigating a pathway where they suspect a novel kinase or non-kinase target is involved, this compound could be used in a phenotypic screening cascade in parallel with well-characterized inhibitors like H-89 (PKA) and H-8 (PKA/PKG) [1]. A distinct phenotypic response profile compared to these standard tools could indicate the engagement of a novel target, warranting further target deconvolution studies. This application is contingent on the compound exhibiting some biological activity, which is currently unverified.

Negative Control or Selectivity Counter-Screen for H-89

Because it lacks the bromine atom that forms specific hydrophobic contacts in the PKA active site, the target compound is predicted to be a much weaker PKA inhibitor than H-89 [1]. If this is experimentally confirmed, it could be a useful negative control or selectivity counter-screen compound in assays where H-89 is used, helping to distinguish PKA-dependent effects from off-target pharmacology [2]. This scenario requires upfront investment in selectivity profiling.

Intermediate for Custom Chemical Synthesis or Conjugation

The primary amine on the N-(2-aminoethyl) linker provides a reactive handle for further chemical modification. This compound can be used as an intermediate to synthesize novel fluorescent probes, biotinylated pull-down probes, or PROTAC (Proteolysis Targeting Chimera) molecules based on the isoquinoline-5-sulfonamide scaffold, as commercially promoted by vendors offering custom synthesis on this scaffold [1]. The absence of published derivatives confirms the novelty of these potential applications.

Application
Selection Property
Validation Focus
Scaffold diversification studies
Novel 3-phenylpropyl side chain
SAR expansion and IP landscape review
Phenotypic screening studies
Parallel profiling with H-89 and H-8
Target-ID and response comparison
Selectivity counter-screen studies
Predicted weaker PKA binding
PKA-dependence confirmation
Chemical probe synthesis
Primary amine conjugation handle
Conjugate characterization and target engagement
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